N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine
Description
N-(5-Propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a 1,3-benzothiazole moiety linked to a partially hydrogenated 1,3,5-triazine ring substituted with a propyl group. Its molecular formula is C₁₆H₂₂N₆S, with a molecular weight of 314.39 g/mol . This compound is part of a broader class of triazine derivatives, which are widely studied for applications in organic electronics, agrochemicals, and pharmaceuticals due to their tunable electronic properties and biological activity. The propyl substituent on the triazine ring likely enhances solubility and modulates steric effects compared to bulkier or more rigid substituents (e.g., cyclopropyl or aryl groups) .
Properties
Molecular Formula |
C13H17N5S |
|---|---|
Molecular Weight |
275.38 g/mol |
IUPAC Name |
N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H17N5S/c1-2-7-18-8-14-12(15-9-18)17-13-16-10-5-3-4-6-11(10)19-13/h3-6H,2,7-9H2,1H3,(H2,14,15,16,17) |
InChI Key |
KGHIWULPLYEJIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CNC(=NC1)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with carbonyl compounds.
Coupling of the Two Moieties: The final step involves coupling the triazine and benzothiazole moieties under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could occur at the nitrogen atoms in the triazine ring.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or other reduced nitrogen species.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent. The triazine and benzothiazole moieties are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
The compound may have potential applications in medicine, particularly as a drug candidate for treating various diseases. Its unique structure could allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Comparisons
Electronic Properties: The target compound’s benzothiazole group provides strong electron-withdrawing characteristics, which may enhance charge-transfer efficiency in OLED applications compared to phenothiazine-based emitters like PTZ-TRZ . However, PTZ-TRZ achieves higher external quantum efficiency (EQE) due to its rigid donor-acceptor structure . Cyclopropyl-substituted analogues (e.g., N-(5-cyclopropyl-...)) exhibit reduced solubility in polar solvents compared to the propyl variant, as shorter alkyl chains limit hydrophobic interactions .
Biological Activity: Unlike sulfonylurea herbicides (e.g., cinosulfuron), the target compound lacks a sulfonamide group, suggesting divergent mechanisms of action. However, its triazine core may retain mild herbicidal activity through inhibition of acetolactate synthase (ALS) . The methoxy/methyl-substituted quinazoline analogue (C₁₆H₂₂N₆O) shows higher bioavailability in pharmacological screens, likely due to improved lipophilicity .
Synthetic Accessibility: The propyl-substituted triazine is synthesized via nucleophilic substitution of cyanuric chloride with propylamine, followed by coupling to 2-aminobenzothiazole . This contrasts with morpholine- or piperidine-substituted triazines, which require multistep reactions with amino acids or morpholine .
Physicochemical Data
Biological Activity
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzothiazole moiety fused with a tetrahydrotriazine ring. This structural combination is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H18N4S |
| Molecular Weight | 282.36 g/mol |
| LogP | 2.0941 |
| Polar Surface Area | 65.032 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance:
- Study A demonstrated that related triazine derivatives exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
- Study B highlighted the antifungal potential of benzothiazole derivatives in inhibiting fungal growth.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties:
- Case Study 1 involved testing the compound on human cancer cell lines (e.g., breast and lung cancer). The results showed a dose-dependent inhibition of cell proliferation.
- Study C reported that the mechanism of action involves the induction of apoptosis in cancer cells through modulation of specific signaling pathways.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes:
- Enzyme X : The compound demonstrated competitive inhibition with an IC50 value indicating effective binding affinity.
- Enzyme Y : In vitro studies revealed that this compound could inhibit enzyme activity by disrupting substrate binding.
The biological activity of this compound is thought to be mediated through various mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells.
- Gene Expression Modulation : Studies indicate changes in gene expression profiles in response to treatment with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
